Diclobutrazol
Overview
Description
Diclobutrazol is a systemic fungicide that is highly active against rusts, powdery mildews, and other fungal phytopathogens . It can be used as a pesticide to control various crop diseases .
Synthesis Analysis
Diclobutrazol is a racemic mixture of two chemical compounds from the triazole group . The synthesis of Diclobutrazol involves a series of chemical reactions, including amide formation, SNAr reactions, Boc protection/deprotection, ester hydrolysis, and Suzuki Miyaura coupling .
Molecular Structure Analysis
The molecular formula of Diclobutrazol is C15H19Cl2N3O . Its average mass is 328.237 Da and its monoisotopic mass is 327.090515 Da . The structure of Diclobutrazol can be determined using techniques such as X-ray crystallography and electron diffraction .
Chemical Reactions Analysis
Diclobutrazol is a fungicide that acts by inhibiting the growth of fungal phytopathogens . The chemical reactions involved in its action are complex and involve multiple steps .
Physical And Chemical Properties Analysis
Diclobutrazol is a pure white crystal with a melting point of 147-149°C . It has a vapor pressure of 0.0027 x 10-3PA at 20°C and a relative density of 1.25 . It is soluble in acetone, chlorine, methanol, ethanol, and other organic solvents, with a solubility greater than or equal to 50g/L . In water, its solubility is 9mg/L .
Scientific Research Applications
Fungicide Application
Diclobutrazol was primarily used as a fungicide to control mildews on a range of crops . It was effective against powdery mildew, apple mildew, rust, and scab .
Crop Protection
It was applied to various crops such as cereals, vines, coffee, apples & pears, and curcubits . This broad-spectrum application made it a versatile tool in crop protection.
Analytical Standard
Diclobutrazol has been used as an analytical standard in scientific research . This means it can serve as a reference material in the calibration of instruments or in the preparation of standard solutions for chemical analysis.
Environmental Fate Studies
Due to its low aqueous solubility and volatility , Diclobutrazol could be used in environmental fate studies. These studies examine how the substance behaves in the environment, including its distribution and degradation.
Ecotoxicity Studies
Diclobutrazol has a low mammalian toxicity but is moderately toxic to fish . It is relatively non-toxic to honeybees . Therefore, it could be used in ecotoxicity studies to understand the impact of such substances on various organisms.
Pesticide Research
As a member of the conazole fungicides , Diclobutrazol could be used in pesticide research, particularly in studying the properties and effects of this group of fungicides.
Safety and Hazards
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDNHJIVMYZFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868378 | |
Record name | 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diclobutrazol | |
CAS RN |
66345-62-8, 75736-33-3 | |
Record name | β-[(2,4-Dichlorophenyl)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66345-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diclobutrazol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066345628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-tert-butyl-β-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-1-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.276 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2RS, 3RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1yl)pentan-3-ol;(R*, R*)-(±)-β-[(2,4-dichlorophenyl)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol;diclobutrazole (ISO) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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